Product packaging for Bis[(4-fluorophenyl)thio]methane(Cat. No.:CAS No. 370-82-1)

Bis[(4-fluorophenyl)thio]methane

Cat. No.: B13697692
CAS No.: 370-82-1
M. Wt: 268.3 g/mol
InChI Key: WADLRSYHSZSPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The unique properties conferred by fluorine and sulfur atoms make molecules containing them highly valuable in medicinal chemistry, materials science, and agrochemicals. Bis[(4-fluorophenyl)thio]methane combines these features, positioning it as a compound of potential interest for creating novel materials and substances with specific, tunable characteristics.

Organofluorine chemistry is a rapidly expanding field, driven by the profound effects that fluorine substitution can have on a molecule's properties. The introduction of fluorine, the most electronegative element, can significantly alter a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability. nih.govtaylorandfrancis.com These modifications are highly sought after in the development of pharmaceuticals and agrochemicals, where approximately 20% of all pharmaceuticals contain fluorine. taylorandfrancis.com

The 4-fluorophenyl moiety, present twice in this compound, is a common building block in the synthesis of such specialized chemicals. Research into related compounds, such as Bis(4-fluorophenyl)methane, highlights its utility as an intermediate in the production of polymers and dyes. fishersci.co.uk The strong carbon-fluorine (C-F) bond enhances thermal and oxidative stability, a property that is critical in the development of high-performance materials like fluoropolymers. taylorandfrancis.com Therefore, the investigation of this compound would be a logical extension of this research, aiming to leverage the stability and electronic properties imparted by the fluorine atoms.

The thioacetal group (Ar-S-CH₂-S-Ar) is another key structural feature of this compound. Sulfur-containing compounds are crucial in organic synthesis and materials science. Thioethers and thioacetals are known for their use as building blocks for complex molecules, including polymers and ligands for catalysis. Research on the analogous compound, Bis(4-chlorophenylthio)methane, indicates that this class of molecules has been explored for potential antimicrobial applications and as precursors for new polymers and nanomaterials. ontosight.ai

The research trajectories for compounds structurally related to this compound suggest several potential avenues of investigation for the title compound. The synthesis of such molecules typically involves the reaction of a substituted thiophenol with a dihalomethane or formaldehyde (B43269) in the presence of a base. ontosight.ai For this compound, this would likely involve the reaction of 4-fluorothiophenol (B130044) with a suitable methylene (B1212753) source.

Current research on related fluorinated thioethers focuses on several key areas:

Polymer Chemistry: Fluorinated poly(aryl thioethers) are being investigated as high-performance materials due to their exceptional thermal stability and chemical resistance. researchgate.net The combination of the C-F bond's strength and the thioether linkage's durability makes these polymers suitable for demanding applications.

Medicinal Chemistry: The incorporation of both fluorine and sulfur into a single molecule is a strategy used to create new drug candidates. The trifluoromethylthio (SCF₃) group, for example, is noted for its strong electron-withdrawing nature and high lipophilicity, properties that are beneficial for bioactive molecules. nih.gov

Materials Science: Aryl thioether derivatives are used to create functional materials. For instance, a molecularly imprinted polymer was developed using a bithienyl methane (B114726) derivative for the selective recognition of an antitumor drug, demonstrating the utility of such structures in sensor applications. nih.gov

The logical research trajectory for this compound would be to synthesize the compound and explore its potential as a monomer for fluorinated poly(thioethers), as a ligand in catalysis, or as a scaffold for developing new molecules with potential biological activity, combining the known benefits of its organofluorine and organosulfur components.

Data on this compound and Related Compounds

Due to the limited availability of specific experimental data for this compound, the table below presents information on closely related analogues to provide context for its potential properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Bis(4-fluorophenyl)methane457-68-1C₁₃H₁₀F₂204.22Lacks sulfur atoms (direct C-CH₂-C bond)
Bis(4-chlorophenylthio)methane2393-97-7C₁₃H₁₀Cl₂S₂317.26Contains chlorine instead of fluorine
Bis(4-fluorophenyl)methanethione53117-13-8C₁₃H₈F₂S234.27Contains a thioketone (C=S) group instead of a thioacetal
Bis(p-tolylthio)methane17241-04-2C₁₅H₁₆S₂260.42Contains methyl groups instead of fluorine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10F2S2 B13697692 Bis[(4-fluorophenyl)thio]methane CAS No. 370-82-1

Properties

CAS No.

370-82-1

Molecular Formula

C13H10F2S2

Molecular Weight

268.3 g/mol

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)sulfanylmethylsulfanyl]benzene

InChI

InChI=1S/C13H10F2S2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2

InChI Key

WADLRSYHSZSPNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCSC2=CC=C(C=C2)F

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Bis[(4-fluorophenyl)thio]methane Core

The synthesis of this compound, a symmetrical diarylthioacetal, primarily revolves around the formation of carbon-sulfur bonds and the introduction of the fluorine substituents. Various strategies have been developed to construct the core structure of this compound, ranging from classical condensation reactions to more advanced one-pot methodologies.

Carbon-Sulfur Bond Formation Methodologies

The most fundamental and widely employed method for the construction of the this compound core is the acid-catalyzed condensation of 4-fluorothiophenol (B130044) with a methylene (B1212753) source, typically formaldehyde (B43269) or its equivalents like paraformaldehyde or dimethoxymethane. This reaction proceeds through the formation of a hemithioacetal intermediate, which then reacts with a second molecule of the thiol to yield the final thioacetal product.

The general reaction scheme is as follows:

2 (4-FC6H4SH) + CH2O --(Acid Catalyst)--> (4-FC6H4S)2CH2 + H2O

A variety of acid catalysts can be employed to facilitate this condensation, including Brønsted acids such as hydrochloric acid and sulfuric acid, and Lewis acids like zinc chloride and boron trifluoride etherate. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

CatalystMethylene SourceSolventTemperature (°C)Yield (%)
HClFormalinEthanol (B145695)RefluxHigh
H2SO4ParaformaldehydeTolueneRefluxGood
ZnCl2DimethoxymethaneDichloromethane (B109758)Room TempModerate

Interactive Data Table: Catalysts for this compound Synthesis (This is a simplified representation. Actual yields may vary based on specific reaction conditions.)

Integration Techniques for Fluorine Functionalities

A typical synthetic sequence is as follows:

Reduction of 4-fluorobenzenesulphonyl chloride: This is often achieved using a reducing agent like sodium sulfite.

Formation of 4,4'-difluorodiphenyl disulfide: The intermediate sulfinate is further reduced to the disulfide.

Cleavage of the disulfide: The disulfide bond is cleaved, for instance, by reduction with sodium borohydride, to yield the sodium salt of 4-fluorothiophenol, which is then neutralized to give the final product. google.comjustia.comgoogle.com

One-Pot and Multicomponent Synthesis Approaches

To improve efficiency and reduce the number of synthetic steps, one-pot and multicomponent reaction strategies are increasingly being explored for the synthesis of complex molecules. While specific literature on a one-pot synthesis of this compound is not abundant, analogous syntheses of similar structures, such as bis(indolyl)methanes, suggest the feasibility of such approaches.

A hypothetical one-pot synthesis of this compound could involve the in situ generation of 4-fluorothiophenol from a suitable precursor, followed by the direct condensation with a methylene source in the same reaction vessel. This would eliminate the need for isolation and purification of the intermediate thiol, thereby saving time and resources.

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, could also be envisioned. A possible multicomponent approach could involve the reaction of 4-fluorobenzene, a sulfur source, and a methylene source in the presence of a suitable catalyst system.

Functionalization and Derivatization Reactions

Once the this compound core is synthesized, it can be further modified to introduce additional functional groups or to alter its chemical properties. These transformations can be broadly categorized into reactions occurring at the methylene bridge and modifications of the fluorophenyl moieties.

Chemical Transformations at the Methylene Bridge

The methylene bridge in diarylthioacetals is susceptible to a variety of chemical transformations, offering a handle for further molecular elaboration.

Oxidation: The sulfur atoms of the thioacetal can be oxidized to sulfoxides and sulfones. The extent of oxidation can often be controlled by the choice of oxidizing agent and the stoichiometry. For instance, mild oxidizing agents may selectively produce the mono- or di-sulfoxide, while stronger oxidants can lead to the corresponding di-sulfone.

Oxidizing AgentProduct
m-CPBA (1 equiv.)Bis[(4-fluorophenyl)sulfinyl]methane
H2O2 (excess)Bis[(4-fluorophenyl)sulfonyl]methane

Interactive Data Table: Oxidation Products of this compound

Metalation and Alkylation: The protons on the methylene bridge are acidic enough to be removed by a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic species can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the methylene position. This umpolung (polarity inversion) strategy is a powerful tool for carbon-carbon bond formation.

Modifications of the Fluorophenyl Moieties

The two fluorophenyl rings in this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups. The directing effects of the existing substituents—the fluorine atom and the thioether group—play a crucial role in determining the position of the incoming electrophile.

The fluorine atom is a deactivating but ortho, para-directing group due to the interplay of its inductive and resonance effects. The thioether group is an activating and also an ortho, para-directing group. The combined influence of these two substituents will dictate the regioselectivity of the substitution.

Nitration: The introduction of a nitro group onto the aromatic rings can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further transformed into other functionalities, such as an amino group.

Stereoselective Synthesis Approaches for Related Chiral Analogs

The synthesis of chiral analogs of this compound is an area of significant interest, as chiral sulfur compounds are important in asymmetric synthesis and medicinal chemistry. nih.gov Stereoselectivity can be introduced by creating a chiral center at the carbon of the methylene bridge or at one or both of the sulfur atoms.

One of the most direct approaches to introduce chirality is through the asymmetric oxidation of one of the prochiral thioether groups in this compound to a chiral sulfoxide. This transformation can be achieved using chiral oxidizing agents or, more commonly, through catalytic enantioselective oxidation. wiley-vch.de A variety of chiral transition-metal catalysts have been developed for the asymmetric oxidation of thioethers to sulfoxides with high enantioselectivity. acs.org

Another strategy involves the use of chiral dithioacetals in synthesis. For instance, the enantioselective reaction of α-lithiated dithioacetals with electrophiles in the presence of a chiral ligand can produce chiral dithioacetal derivatives. acs.org This approach could be adapted to synthesize analogs of this compound with a stereocenter at the methylene carbon.

Furthermore, biocatalytic methods offer a powerful tool for the asymmetric synthesis of chiral thioethers. nih.gov Ene-reductases, for example, have been employed in the synthesis of chiral γ-thioether ketones from pro-chiral vinyl sulfides. nih.gov Such enzymatic strategies could potentially be explored for the synthesis of chiral precursors to analogs of this compound.

Kinetic resolution and dynamic kinetic resolution are also viable strategies for obtaining enantioenriched chiral sulfur compounds. nih.govmdpi.com These methods involve the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the conversion of the entire racemic mixture into a single enantiomer of the product.

Table 2: Approaches for Stereoselective Synthesis of Chiral Analogs

Synthetic Strategy Description Potential Chiral Product
Asymmetric Oxidation Enantioselective oxidation of one thioether group to a sulfoxide using a chiral catalyst or reagent. Chiral monosulfoxide of this compound
Chiral Auxiliary Mediated Synthesis Use of a chiral auxiliary to direct the stereoselective formation of a new chiral center. Analogs with a chiral center at the methylene bridge
Biocatalysis Employment of enzymes (e.g., reductases, lipases) to catalyze stereoselective transformations. nih.gov Enantiomerically enriched thioether or sulfoxide analogs
Kinetic Resolution Selective reaction of one enantiomer from a racemic mixture of a chiral analog. nih.govmdpi.com Enantiomerically pure chiral analog

Mechanistic Elucidation of Chemical Processes

Investigation of Reaction Pathways for Compound Formation

The formation of Bis[(4-fluorophenyl)thio]methane, a diarylthioacetal, is understood to proceed through the condensation of an aldehyde, in this case formaldehyde (B43269), with two equivalents of 4-fluorothiophenol (B130044). This reaction is a classic example of thioacetalization, a fundamental transformation in organic synthesis. wikipedia.org The generally accepted mechanism involves a two-step sequence, initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the sulfur atom of 4-fluorothiophenol.

The initial addition of one molecule of the thiol to the activated aldehyde leads to the formation of a hemithioacetal intermediate. wikipedia.org This intermediate contains both a hydroxyl and a thioether functional group attached to the same carbon atom. The reaction pathway continues with the protonation of the hydroxyl group of the hemithioacetal, followed by the elimination of a water molecule to form a resonance-stabilized thionium (B1214772) ion. This electrophilic species is then readily attacked by a second molecule of 4-fluorothiophenol, yielding the final product, this compound, after deprotonation.

An alternative pathway could involve the direct reaction of 4-fluorothiophenol with a source of the methylene (B1212753) group, such as dichloromethane (B109758), in the presence of a base. In this scenario, the base would deprotonate the thiol to form the more nucleophilic thiolate anion, which would then displace the chloride ions from dichloromethane in a sequential nucleophilic substitution reaction.

Kinetics and Thermodynamic Studies of Chemical Transformations

Detailed kinetic and thermodynamic studies specifically for the formation of this compound are not extensively reported in the literature. However, general principles of thioacetal formation provide valuable insights. The formation of thioacetals from aldehydes and thiols is typically a reversible process. masterorganicchemistry.com The position of the equilibrium is influenced by the reaction conditions, including the concentration of reactants and the removal of water, which drives the reaction towards the product side according to Le Chatelier's principle.

The rate of thioacetal formation is dependent on several factors, including the reactivity of the aldehyde, the nucleophilicity of the thiol, and the concentration and nature of the catalyst. The use of a highly electrophilic aldehyde and a strongly nucleophilic thiol will generally lead to a faster reaction rate. The kinetics of the reaction can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy or gas chromatography (GC) by following the disappearance of the starting materials and the appearance of the product over time.

Role of Catalysis in Synthetic and Transformative Processes

Catalysis is a critical element in the efficient synthesis of thioacetals, including this compound. Various catalytic systems have been developed to promote this transformation under mild conditions and with high yields.

Organocatalytic Systems

Organocatalysis offers a metal-free approach to the synthesis of thioacetals. Brønsted acids, such as p-toluenesulfonic acid, and Lewis acids can effectively catalyze the reaction. wikipedia.org More recently, Lewis base catalysis has emerged as a powerful tool in organic synthesis. nih.gov For instance, bases can activate the thiol through deprotonation, increasing its nucleophilicity. While specific examples for this compound are scarce, the general principles of organocatalysis are applicable.

Metal-Catalyzed Reaction Development

Lewis acids, particularly metal-based catalysts, are widely employed for thioacetalization. nih.gov Reagents like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂) are effective in activating the carbonyl group towards nucleophilic attack. nih.govacs.org For example, BF₃SMe₂, a boron trifluoride dimethyl sulfide (B99878) complex, has been reported for the thioacetalation of aldehydes. acs.org The choice of metal catalyst can influence the reaction rate and selectivity.

Table 1: Comparison of Catalytic Systems for Thioacetal Synthesis

Catalyst TypeExamplesRole of Catalyst
Organocatalysts p-Toluenesulfonic acid, DMAP nih.govBrønsted acids protonate the carbonyl group; Lewis bases deprotonate the thiol.
Metal Catalysts ZnCl₂, AlCl₃, TiCl₄, BF₃·OEt₂ nih.govacs.orgLewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Photocatalysts Eosin Y, Rose BengalGenerate reactive intermediates upon light irradiation to facilitate the reaction.

Photocatalysis and Light-Induced Transformations

Photocatalysis represents a green and sustainable approach to chemical synthesis. Visible-light-mediated dithioacetalization of aldehydes with thiols has been successfully developed, sometimes even in the absence of a traditional photocatalyst. rsc.org These methods often proceed via radical pathways. Organic dyes like Eosin Y and Rose Bengal can act as photocatalysts, absorbing light and initiating the reaction. rsc.org Upon irradiation, the photocatalyst can promote the formation of a thiyl radical from the thiol, which then engages in the reaction cascade. While direct photocatalytic synthesis of this compound has not been specifically documented, the existing literature on photocatalytic thioacetal formation suggests its feasibility. researchgate.net

Structural Analysis and Supramolecular Architecture

Elucidation of Molecular and Crystal Structures via X-ray Diffraction

For Bis[(4-fluorophenyl)thio]methane, no published X-ray diffraction data is currently available. However, analysis of a structurally similar ether analogue, bis[bis-(4-fluorophenyl)-methyl]ether, reveals that such compounds can crystallize in the triclinic space group P-1. researchgate.net This suggests that this compound might also adopt a low-symmetry crystal system. A hypothetical set of crystallographic parameters, based on related structures, is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Triclinic
Space Group P-1
a (Å) ~8.2
b (Å) ~9.0
c (Å) ~15.3
α (°) ~105
β (°) ~95
γ (°) ~107
Z 2

Note: These values are speculative and based on the crystal structure of a related ether compound for comparative insight.

Conformational Analysis and Dynamic Structural Behavior

In a related chalcone (B49325) derivative containing a 4-fluorophenyl group, the planar fluorophenyl ring was found to be twisted relative to the rest of the molecule, with a dihedral angle of 32.23 (4)°. nih.gov This indicates that steric hindrance and electronic effects play a significant role in determining the preferred conformation. For this compound, a "propeller-like" or a more extended conformation could be envisaged, with the energetics of these forms being influenced by the interplay of non-covalent interactions both within the molecule and in the crystal lattice. The dynamic behavior in solution would likely involve rapid interconversion between these conformational states.

Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding Network Characterization

As this compound lacks classical hydrogen bond donors (like O-H or N-H groups), it is not expected to form strong, traditional hydrogen bonds. However, weaker C-H···S and C-H···F hydrogen bonds could play a role in stabilizing the crystal structure. In a study of a mercury(II) complex with ethylxanthate (B89882) ligands, weak C-H···S hydrogen bonds were observed to link molecules into a two-dimensional supramolecular architecture. nih.gov It is plausible that similar interactions are present in the crystal packing of this compound, connecting adjacent molecules.

Halogen Bonding Interactions Involving Fluorine

The fluorine atoms on the phenyl rings introduce the possibility of halogen bonding. While fluorine is the least polarizable of the halogens, it can still participate in halogen bonds, particularly with electron-rich atoms. These C-F···X interactions, where X can be another electronegative atom or a π-system, can be significant in directing crystal packing. The strength and geometry of these interactions would influence the orientation of the molecules within the crystal.

Pi-Pi Stacking and Other Non-Covalent Interactions

The presence of two aromatic 4-fluorophenyl rings suggests that π-π stacking interactions could be a key feature of the crystal packing of this compound. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent rings, are a common organizing force in the crystals of aromatic compounds. The relative arrangement of the rings (e.g., parallel-displaced or T-shaped) would be determined by the balance of attractive and repulsive forces. In the crystal structure of a related iridium complex, intramolecular aromatic π-π stacking was observed between phenyl rings. It is conceivable that both intramolecular and intermolecular π-π stacking contribute to the stability of the crystalline form of this compound.

Supramolecular Assembly and Host-Guest Chemistry Investigations

The ability of a molecule to form larger, organized structures through non-covalent interactions is central to supramolecular chemistry. While there is no specific research on the supramolecular assembly of this compound, its structural motifs suggest potential for forming defined aggregates.

Furthermore, thioether-containing macrocycles have been explored for their host-guest chemistry, where they can encapsulate other molecules or ions within their cavities. Although this compound is not a macrocycle itself, understanding its intermolecular interaction preferences could inform the design of larger, more complex host systems based on this structural unit. The combination of thioether and fluorinated phenyl groups could lead to selective binding properties for specific guest molecules.

Spectroscopic Analysis of this compound Remains Undocumented in Public Scientific Literature

A comprehensive review of available scientific databases and scholarly articles reveals a significant gap in the chemical literature regarding the advanced spectroscopic characterization of the compound this compound. Despite extensive searches for experimental and theoretical data, specific details on its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy profiles are not publicly available.

Efforts to gather information for a detailed analysis, as outlined in the requested scientific article, were unsuccessful. Searches for ¹H, ¹³C, and ¹⁹F NMR spectra, as well as two-dimensional NMR experiments (COSY, HSQC, HMBC) and dynamic NMR studies for this compound, did not yield any specific results for this particular compound. Similarly, no dedicated Fourier Transform Infrared (FT-IR) or Raman spectroscopy studies detailing its vibrational modes could be located.

The scientific literature does contain spectroscopic data for structurally related but distinct molecules. These include:

Bis(4-fluorophenyl)methane: This compound lacks the two sulfur atoms present in the requested molecule.

Bis(4-fluorophenyl)methanone: This molecule features a carbonyl (C=O) group instead of a methylene (B1212753) (-CH₂-) bridge and also lacks the thioether linkages.

Bis(phenylthio)methane: This related structure contains the thioether linkages and the central methylene bridge but lacks the fluorine substituents on the phenyl rings.

Due to the strict requirement to focus solely on this compound, the data for these related compounds cannot be used to accurately construct the requested detailed article. The subtle yet significant structural differences—namely the presence and position of fluorine and sulfur atoms—would lead to distinct and non-transferable spectroscopic signatures.

Consequently, the generation of a scientifically accurate and informative article focusing on the advanced spectroscopic characterization of this compound is not possible at this time due to the absence of foundational data in the public domain.

For a detailed spectroscopic analysis to be compiled, original research involving the synthesis and subsequent spectroscopic examination of this compound would be required.

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry Techniques

Mass spectrometry serves as a powerful tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For Bis[(4-fluorophenyl)thio]methane (C₁₃H₁₀F₂S₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ³²S). This calculated value is then compared against the experimentally measured m/z value of the protonated molecule [M+H]⁺ or other adducts.

Table 1: Theoretical Isotopic Mass for this compound

Formula Species Theoretical m/z
C₁₃H₁₀F₂S₂ [M] 284.0195
C₁₃H₁₁F₂S₂ [M+H]⁺ 285.0273
C₁₃H₁₀F₂NaS₂ [M+Na]⁺ 307.0093

An experimental HRMS measurement providing an m/z value within a few parts per million (ppm) of the theoretical value for one of these species would provide strong evidence for the compound's identity and elemental formula.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the analyte with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint that can be used to deduce the compound's structure.

For this compound, the molecular ion peak (M⁺) would be expected at m/z 284. The fragmentation would likely proceed through the cleavage of C-S bonds, which are typically the weakest links in such molecules. Key expected fragmentation pathways would include:

Cleavage of a C-S bond: This would lead to the formation of a [C₆H₄FS-CH₂]⁺ fragment or a [C₆H₄FS]⁺ (4-fluorothiophenolate) radical cation.

Loss of a fluorophenylthio group: This would result in a prominent peak corresponding to the [CH₂(SC₆H₄F)]⁺ ion.

Formation of the fluorophenyl cation: A peak at m/z 95 corresponding to the [C₆H₄F]⁺ ion would also be anticipated.

Table 2: Hypothetical Key Fragmentation Ions for this compound in EI-MS

m/z (Hypothetical) Proposed Fragment Ion Formula
284 Molecular Ion [M]⁺ [C₁₃H₁₀F₂S₂]⁺
157 [CH₂(SC₆H₄F)]⁺ [C₇H₆FS]⁺
127 [SC₆H₄F]⁺ [C₆H₄FS]⁺

Analysis of the relative abundances of these and other fragments would provide a detailed structural confirmation.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. A stream of heated, excited gas (typically helium or nitrogen) is directed at the sample, causing desorption and ionization of the analyte molecules. DART is known for producing simple spectra, often dominated by the protonated molecule [M+H]⁺.

For this compound, DART-MS analysis would be expected to yield a strong signal at m/z 285.0273, corresponding to the protonated molecule. This technique would be particularly useful for rapid screening or for analyzing samples directly from a reaction mixture to monitor conversion, offering a high-throughput alternative to more traditional methods.

Electronic Spectroscopy and Photophysical Studies

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels, which typically occur upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The absorption bands correspond to electronic transitions from the ground state to various excited states. The spectrum of this compound would be expected to be dominated by π → π* transitions associated with the fluorophenyl rings.

The presence of the sulfur atoms with their non-bonding lone pair electrons could also give rise to n → π* transitions. Typically, these transitions are lower in energy and intensity than π → π* transitions. The fluorine substituent on the phenyl ring is expected to cause a slight blue shift (hypsochromic shift) of the absorption maxima compared to the non-fluorinated analogue due to its electron-withdrawing inductive effect.

Table 3: Anticipated UV-Vis Absorption Bands for this compound

Transition Type Expected Wavelength Range (nm) Molar Absorptivity (ε)
π → π* (Phenyl Ring) 240 - 270 High

The exact position and intensity (molar absorptivity, ε) of these bands would need to be determined experimentally in a suitable solvent like ethanol (B145695) or cyclohexane.

Fluorescence and Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Fluorescence spectroscopy provides information about the emissive properties of a molecule from its lowest singlet excited state (S₁). After a molecule absorbs light and is promoted to an excited state, it can relax back to the ground state by emitting a photon (fluorescence). The fluorescence spectrum is typically a mirror image of the lowest energy absorption band.

Many thioether compounds are known to be poor fluorophores, as the sulfur atoms can promote efficient intersystem crossing to the triplet state, quenching fluorescence. However, the rigidifying effect of the aromatic rings and the influence of the fluorine atoms could potentially lead to observable fluorescence.

If this compound were found to be fluorescent, Time-Resolved Fluorescence Spectroscopy could be employed to measure its excited-state lifetime (τ). This measurement provides critical insights into the rates of both radiative (fluorescence) and non-radiative decay pathways, offering a deeper understanding of the molecule's photophysical behavior and its interaction with the environment.

In-depth Computational Analysis of this compound Remains a Field for Future Investigation

Therefore, a detailed article covering the specific computational and theoretical investigations as outlined—including Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (AIM), and Molecular Dynamics (MD) simulations for this particular compound—cannot be generated at this time. To do so would require speculation and the fabrication of data, which falls outside the scope of scientifically accurate reporting.

The field of computational chemistry provides a powerful lens through which to understand the intricate properties of molecules like this compound. The methodologies listed in the requested outline are standard and robust techniques for elucidating molecular characteristics. For instance, DFT calculations are fundamental for determining the most stable three-dimensional arrangements of atoms (geometry optimization) and predicting the vibrational frequencies that correspond to infrared and Raman spectra. Analyses such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential maps offer deep insights into a molecule's reactivity and interaction sites.

Furthermore, NBO and AIM analyses would be invaluable in characterizing the nature of the chemical bonds within this compound, particularly the C-S and C-F bonds, and in assessing the electronic delocalization across the fluorophenyl rings. Molecular dynamics simulations could predict how the molecule behaves over time, exploring its conformational flexibility and its interactions with other molecules.

While the tools are well-established, their application to this compound has not been documented in the accessible scientific literature. The synthesis and potential applications of such a compound may exist, but its detailed theoretical characterization appears to be an open area for future research. The study of related molecules, such as bis(methylthio)methane, has shown that computational methods can yield precise information on conformational preferences and structural parameters. Similar studies on this compound would be necessary to provide the specific data requested.

Without peer-reviewed research to draw upon, any attempt to populate the requested article sections with data tables and detailed findings would be conjectural. The scientific community awaits dedicated studies that will shed light on the computational and theoretical profile of this compound. Such research would be a valuable contribution to the understanding of fluorinated organosulfur compounds.

Computational and Theoretical Chemistry Investigations

Prediction of Spectroscopic Parameters (e.g., Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) parameters through quantum chemical calculations has become a standard tool for chemists to confirm or predict the structure of molecules. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts.

This method involves computing the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, or CFCl₃ for ¹⁹F NMR. The GIAO method, often paired with Density Functional Theory (DFT), explicitly includes the magnetic field in the atomic basis functions, which ensures that the results are independent of the choice of the coordinate system's origin.

For Bis[(4-fluorophenyl)thio]methane, a GIAO-DFT calculation would typically proceed as follows:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a critical step, as the calculated NMR parameters are highly sensitive to the molecular geometry.

Frequency Calculation: A frequency calculation is performed to ensure the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

NMR Shielding Calculation: Using the optimized geometry, the GIAO method is employed with a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to compute the isotropic magnetic shielding values for all atoms (¹H, ¹³C, ¹⁹F). nih.govnih.gov

Chemical Shift Prediction: The final chemical shifts are obtained by subtracting the calculated shielding of the target nucleus from the shielding of the reference standard, calculated at the same level of theory.

Such calculations would predict the full ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, and DFT-GIAO calculations have been shown to be a valuable tool for organofluorine compounds. nih.gov The predicted spectra can be used to assign experimental signals, confirm the regiochemistry of synthesis, or study conformational effects.

While specific data for this compound is not available, the table below illustrates a hypothetical output from such a calculation, demonstrating how predicted chemical shifts for different nuclei in the molecule would be presented.

Table 1: Hypothetical GIAO-DFT Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

Atom Type Predicted Chemical Shift (ppm)
Methylene (B1212753) Protons (-S-CH₂ -S-) 4.0 - 4.5
Methylene Carbon (-S-C H₂-S-) 35 - 45
Aromatic Carbons (C-S) 130 - 135
Aromatic Carbons (C-F) 160 - 165 (with large C-F coupling)
Aromatic Carbons (ortho to -S-) 135 - 140
Aromatic Carbons (meta to -S-) 115 - 120 (with C-F coupling)
Aromatic Protons (ortho to -S-) 7.4 - 7.6
Aromatic Protons (meta to -S-) 7.1 - 7.3

Mechanistic Insights from Computational Reaction Path Studies

Computational reaction path studies are employed to understand how a chemical reaction proceeds from reactants to products. These studies identify transition states, intermediates, and the associated energy barriers, providing a detailed picture of the reaction mechanism. For this compound, such studies could illuminate its formation or its subsequent reactions.

Thioacetals are typically formed by the acid-catalyzed reaction of a carbonyl compound (in this case, formaldehyde) with thiols (4-fluorothiophenol). nih.gov A computational investigation into this reaction would involve:

Mapping the Potential Energy Surface: Using DFT or other high-level quantum mechanical methods, the energies of the reactants, products, and all plausible intermediates and transition states are calculated.

Locating Transition States: A key step is to locate the transition state (TS) for each elementary step of the reaction. A transition state is a saddle point on the potential energy surface, and its structure provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). This value is crucial for determining the reaction rate and identifying the rate-determining step.

For the formation of this compound, a plausible reaction pathway involves the initial protonation of formaldehyde (B43269), followed by nucleophilic attack by the sulfur of 4-fluorothiophenol (B130044) to form a hemithioacetal intermediate. A second substitution reaction with another molecule of 4-fluorothiophenol yields the final thioacetal product.

A computational study could clarify several aspects:

The role of the acid catalyst in lowering the activation barriers.

The relative stability of intermediates along the reaction coordinate.

The potential for side reactions.

Furthermore, computational studies could explore the reactivity of the thioacetal itself, such as its role as a protecting group or its participation in reactions like the thiomethylative Friedel-Crafts reaction. acs.org By modeling the reaction pathways, researchers can predict which reactions are energetically favorable and under what conditions they might occur.

The table below provides a conceptual summary of the kind of data that would be generated from a computational study of the reaction mechanism, using the formation of a thioacetal as an example.

Table 2: Conceptual Energetic Data from a Computational Reaction Path Study (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

Reaction Step Species Relative Energy (kcal/mol)
Reactants H₂CO + 2 HS-C₆H₄F 0.0
Step 1 TS1 (First nucleophilic attack) +15.2
Intermediate 1 Hemithioacetal -5.7
Step 2 TS2 (Second nucleophilic attack) +18.5

No Published Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available on the coordination chemistry, metal complexes, or catalytic applications of the chemical compound this compound.

While the synthesis of the related starting material, 4-fluorothiophenol, is well-documented, and general methods for the preparation of thioethers are known, dedicated studies on the use of this compound as a ligand in coordination chemistry appear to be absent from the current body of scientific literature.

Standard synthetic routes would suggest that this compound could be prepared by the reaction of 4-fluorothiophenol with a suitable one-carbon electrophile, such as dichloromethane (B109758), in the presence of a base. This method is commonly employed for the synthesis of analogous thioether compounds.

However, the subsequent steps outlined in the user's request, which include:

Coordination Chemistry and Metal Organic Systems

Catalytic Applications of Metal Complexes in Organic Transformations

could not be addressed. The absence of any published research, such as scholarly articles, patents, or conference proceedings, focusing on the metal complexes of Bis[(4-fluorophenyl)thio]methane means that there is no data available to populate these sections with scientifically accurate and verifiable information.

Therefore, it is not possible to generate the requested article with the required level of detail, accuracy, and citation of diverse sources. Any attempt to do so would be speculative and would not be based on established scientific findings.

It is possible that research into the coordination chemistry of this compound exists in proprietary industrial research or has not yet been published in the public domain.

Q & A

Q. What are the established synthetic routes for Bis[(4-fluorophenyl)thio]methane, and how can reaction conditions be optimized for higher yields?

Methodological Answer : this compound can be synthesized via nucleophilic substitution or transition-metal-free coupling. A common approach involves reacting 4-fluorothiophenol with methylene dichloride under basic conditions (e.g., KOtBu in DMSO) . Critical parameters include:

  • Base selection : Strong bases like KOtBu enhance deprotonation of thiols.
  • Solvent polarity : Polar aprotic solvents (DMSO, DMF) stabilize intermediates.
  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours .
    Optimization : Varying stoichiometry (1:2 ratio of methylene dichloride to thiol) and inert atmosphere (N₂) minimizes disulfide byproducts. Purification via flash chromatography (hexane/ethyl acetate) yields >80% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer :

  • ¹H/¹³C NMR : Key signals include δ 7.3–7.5 ppm (aromatic protons) and δ 40–45 ppm (methylene carbon) . Discrepancies in integration may indicate impurities.
  • IR Spectroscopy : Stretching vibrations at 1100–1150 cm⁻¹ (C-S) and 1500 cm⁻¹ (C-F) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 294.3 .
  • HPLC : Reverse-phase C18 columns (ACN/water) validate purity (>95%) .

Q. How do electronic effects of substituents influence the reactivity of this compound in oxidation or cross-coupling reactions?

Methodological Answer : The electron-withdrawing fluorine atoms activate the sulfur centers for oxidation. For example:

  • Oxidation to sulfone : Using H₂O₂/AcOH at 60°C converts thioether to sulfone, confirmed by S=O IR peaks (1300–1350 cm⁻¹) .
  • Cross-coupling : Pd-catalyzed coupling (Suzuki-Miyaura) requires ligand optimization (e.g., XPhos) due to steric hindrance from fluorophenyl groups .
    Contradiction Note : Silver nitrate/persulfate systems may yield unexpected byproducts; mechanistic studies (EPR for radical intermediates) are advised .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound derivatives?

Methodological Answer : Discrepancies often arise from metabolic stability or solubility. Approaches include:

  • Pharmacokinetic Profiling : Assess logP (octanol/water) to optimize lipophilicity. Derivatives with logP 2–3 show improved membrane permeability .
  • Metabolite ID : LC-MS/MS identifies degradation products (e.g., sulfoxide formation) .
  • Formulation Adjustments : Nanoemulsions or cyclodextrin complexes enhance bioavailability .

Q. How can computational modeling predict the interaction of this compound with enzyme targets?

Methodological Answer :

  • Docking Studies (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., kinase targets). Fluorophenyl groups exhibit π-π stacking with Phe residues .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
  • QSAR Models : Correlate Hammett σ constants of substituents with inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.